3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group and a tetrahydrooxazoloquinolinol core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. The key steps include:
Formation of the Trimethoxyphenyl Precursor: This involves the methylation of a phenol derivative using reagents such as dimethyl sulfate in the presence of a base like sodium hydroxide.
Cyclization and Functionalization: The intermediate is then subjected to cyclization reactions to form the oxazoloquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced analogs, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
3,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: A flavone derivative with a trimethoxyphenyl group.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another phenethylamine derivative with trimethoxy substitutions.
Uniqueness
What sets 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol apart is its unique oxazoloquinoline core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets that are not observed with simpler trimethoxyphenyl derivatives .
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-11-16-17(12-7-8-15(26-4)20(28-6)19(12)27-5)18-13(23-21(16)29-24-11)9-22(2,3)10-14(18)25/h7-8,17,23H,9-10H2,1-6H3 |
InChI Key |
AIBPUWWRNLHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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